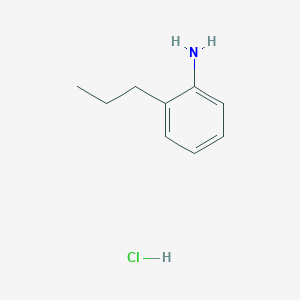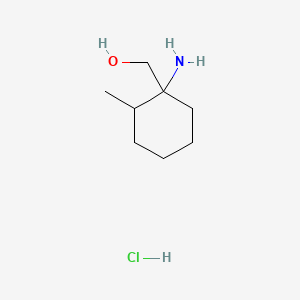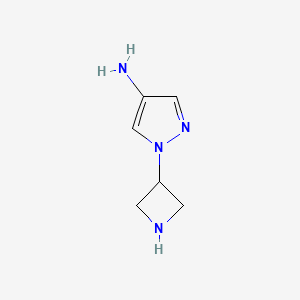
1-(azetidin-3-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(azetidin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrazole ring is a five-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule provides unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cost-effective starting materials and green chemistry principles. For example, the use of microchannel reactors for green oxidation reactions can improve the efficiency and yield of the synthesis . Additionally, the Suzuki–Miyaura cross-coupling reaction can be employed to introduce various substituents on the pyrazole ring, further diversifying the compound .
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-3-yl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
1-(azetidin-3-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its potential biological activity, the compound is investigated for its use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors. The exact mechanism depends on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A five-membered ring containing two nitrogen atoms, which is also present in the compound.
Baricitinib: A compound with a similar pyrazole structure that acts as a Janus kinase inhibitor.
Uniqueness
This compound is unique due to the combination of the azetidine and pyrazole rings in a single molecule. This combination provides distinct chemical properties and reactivity that are not found in compounds containing only one of these rings. Additionally, the compound’s potential biological activity makes it a valuable tool for drug discovery and development.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(azetidin-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C6H10N4/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3,7H2 |
InChI Key |
GUDPUAFNRSXICX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


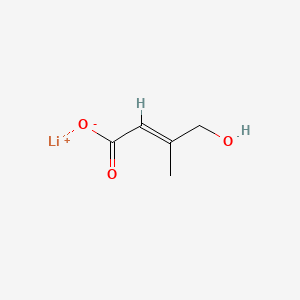
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)

![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
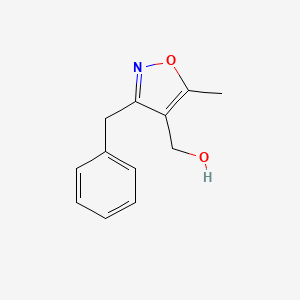
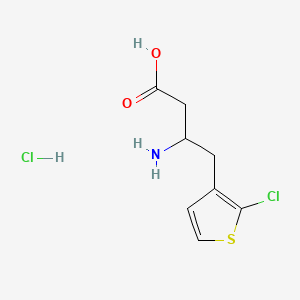
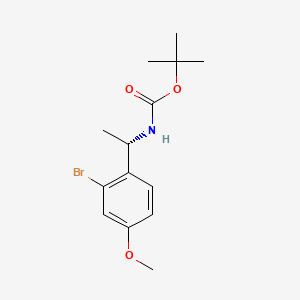
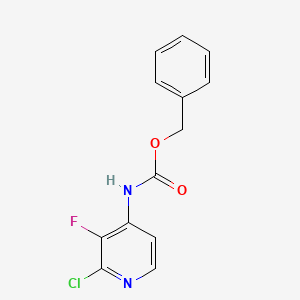
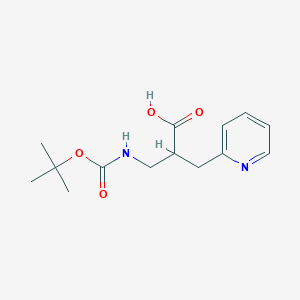
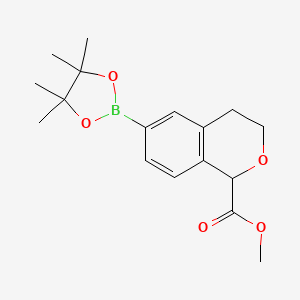
![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
